2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.
N-Alkylation: The acetylated indole is then subjected to N-alkylation with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,5-dichlorobenzyl)acetamide
- 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-chlorobenzyl)acetamide
- 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorobenzyl)acetamide
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-chlorobenzyl)acetamide is unique due to its specific substitution pattern on the indole ring and the presence of the 3-chlorobenzyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18ClN3O2 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[(3-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13(24)22-17-6-3-7-18-16(17)8-9-23(18)12-19(25)21-11-14-4-2-5-15(20)10-14/h2-10H,11-12H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
MDDRKAZFASFQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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